N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide, also referred to as N-(o-tolyl)indoline-1-carboxamide, is a 2,3-dihydroindole-1-carboxamide derivative with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol. The compound features a saturated indoline (2,3-dihydroindole) core bearing a carboxamide group at the 1-position, substituted with an ortho-methylphenyl (o-tolyl) moiety on the amide nitrogen.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 89731-86-2
Cat. No. B3060830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
CAS89731-86-2
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C16H16N2O/c1-12-6-2-4-8-14(12)17-16(19)18-11-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
InChIKeyKGAUBAQPWSWDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide (CAS 89731-86-2): Chemical Identity and Scaffold Context for Procurement


N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide, also referred to as N-(o-tolyl)indoline-1-carboxamide, is a 2,3-dihydroindole-1-carboxamide derivative with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol [1]. The compound features a saturated indoline (2,3-dihydroindole) core bearing a carboxamide group at the 1-position, substituted with an ortho-methylphenyl (o-tolyl) moiety on the amide nitrogen. Its computed physicochemical profile includes XLogP3 of 3.1, a single hydrogen bond donor and acceptor, one rotatable bond, and a topological polar surface area of 32.3 Ų [1]. This scaffold class has been broadly claimed in patents as anti-inflammatory agents, kinase inhibitors (including IKK2 and receptor tyrosine kinases), and 5-HT₃ receptor antagonists [2][3][4]. The compound is commercially available at a minimum purity specification of 95% .

Why N-(2-Methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide Cannot Be Interchanged with Generic Indoline-1-carboxamide Analogs


Within the indoline-1-carboxamide chemotype, seemingly minor aryl N-substituent modifications produce quantifiable differences in physicochemical properties and, by class-level inference, biological target engagement. The ortho-methyl substituent on the N-phenyl ring of this compound creates a sterically constrained conformation distinct from para-methyl, unsubstituted phenyl, or multi-substituted analogs [1][2]. The measured XLogP3 increase of 0.4 log units compared to the unsubstituted N-phenyl congener (3.1 vs. 2.7) translates to a ~2.5-fold theoretical increase in octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic distribution [1][2]. Furthermore, the 3,4-dimethylphenyl analog has demonstrated EC₅₀ of 361 nM against NF-κB p65 transcription factor in a human cell-based assay, establishing that aryl substitution pattern on the indoline-1-carboxamide scaffold materially affects transcriptional regulatory pathway potency [3]. Generic substitution without controlling for the ortho-methyl steric and electronic contribution therefore risks unpredictable alteration of both physicochemical behavior and biological activity profile.

N-(2-Methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide (89731-86-2): Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Methyl Steric Constraint Differentiates This Compound from Para-Methyl and Unsubstituted Phenyl Analogs

The ortho-methyl substituent on the N-phenyl ring of this compound introduces a steric clash with the indoline carbonyl oxygen, restricting rotation around the N-aryl bond and favoring a non-coplanar conformation. This contrasts with the para-methyl isomer (CAS 89731-85-1) where the methyl group is remote from the carboxamide linkage, and with the unsubstituted N-phenyl analog (CAS 61589-28-4) which has full rotational freedom [1][2]. The resulting torsional angle difference is predicted to alter the spatial presentation of hydrogen bond donor/acceptor functionality, a key determinant of target recognition in kinase and GPCR binding pockets [3].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity Differential of +0.4 XLogP3 Units Over the Unsubstituted N-Phenyl Analog

The computed XLogP3 value for N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is 3.1, compared to 2.7 for the unsubstituted N-phenyl analog (CAS 61589-28-4, CID 746892), a difference of 0.4 log units [1][2]. Both the ortho-methyl and para-methyl isomers share an XLogP3 of 3.1, indicating that the addition of a single methyl group — regardless of position — increases lipophilicity equivalently versus the unsubstituted phenyl [3]. This 0.4-unit increase corresponds to a theoretical ~2.5-fold greater partition into octanol, suggesting enhanced passive membrane permeability and potentially higher tissue distribution compared to the des-methyl analog [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Class-Level NF-κB Pathway Modulation: 3,4-Dimethylphenyl Analog Demonstrates EC₅₀ 361 nM Against p65 Transcription Factor

The closest analog with publicly available quantitative bioactivity data is N-(3,4-dimethylphenyl)-2,3-dihydroindole-1-carboxamide (BDBM49776), which demonstrated an EC₅₀ of 361 nM against human transcription factor p65 (RelA subunit of NF-κB) in a cell-based assay from the NIH Molecular Libraries Screening Center [1]. This establishes that the indoline-1-carboxamide scaffold bearing a methyl-substituted N-phenyl group can functionally engage the NF-κB pathway at sub-micromolar concentrations. While direct assay data for the 2-methylphenyl (ortho-tolyl) derivative are not publicly available, the established SAR principle that ortho-substitution alters conformation and target engagement (see Evidence Item 1) suggests that N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide would be expected to exhibit a differentiated potency profile from the 3,4-dimethyl analog [1].

Anti-inflammatory NF-κB Inhibition Transcriptional Regulation

Patent Landscape Coverage: Anti-Inflammatory, IKK2 Kinase, and Receptor Tyrosine Kinase Claims Encompass This Scaffold

The indoline-1-carboxamide scaffold encompassing N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is explicitly covered by multiple patent families. US3890348A (filed 1973, expired) claims indoline-1-carboxamides with demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model at oral doses of 10–200 mg/kg [1]. US20100130468 (GSK, filed 2008) claims indole carboxamide derivatives including dihydroindole variants as IKK2 inhibitors for rheumatoid arthritis, asthma, and COPD [2]. US9353093B2 (Allergan, granted 2016, active through ~2034) claims indole-1-carboxamides as receptor tyrosine kinase (RTK) inhibitors for cancer and proliferative disorders [3]. The ortho-methylphenyl substitution pattern represents a specific, commercially available embodiment within these claimed generic scopes, providing procurement justification as a tangible, well-defined chemical entity for patent validation or SAR exploration programs.

Patent Analysis Freedom to Operate Kinase Inhibitor

Commercial Availability and Purity Benchmark at 95% Minimum Specification

N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is commercially available from AKSci (catalog 4125CK) with a minimum purity specification of 95% . The compound is supplied with full quality assurance documentation, including SDS and available Certificate of Analysis upon request. The compound is classified as non-hazardous for DOT/IATA transport and is designated for research and development use only . This established commercial supply chain with documented purity contrasts with the N-(3-methylphenyl) isomer, for which no readily identifiable commercial supplier was found in publicly accessible databases, and with the N-(4-methylphenyl) isomer (CAS 89731-85-1), which is also commercially available .

Chemical Procurement Quality Control Building Block

N-(2-Methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide (89731-86-2): Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Probe for Ortho-Substitution Effects on NF-κB Pathway Modulation

Investigators pursuing anti-inflammatory indoline-1-carboxamides can deploy this compound as a structurally distinct SAR probe to evaluate the impact of ortho-methyl steric constraint on NF-κB p65 inhibition. The established baseline of EC₅₀ 361 nM for the 3,4-dimethylphenyl analog [1] provides a quantitative comparator for assessing whether the ortho-methyl conformational restriction enhances or diminishes transcriptional regulatory activity. Systematic testing alongside the para-tolyl isomer (CAS 89731-85-1) and unsubstituted N-phenyl analog (CAS 61589-28-4) would directly map the positional dependence of biological activity on the aryl ring [2].

Physicochemical Benchmarking for CNS Drug Discovery Programs Requiring Controlled Lipophilicity

With an XLogP3 of 3.1 — 0.4 units above the unsubstituted N-phenyl analog [3] — this compound serves as a calibrated lipophilicity probe within CNS-accessible chemical space (typically XLogP 2–4). Medicinal chemists optimizing blood-brain barrier penetration can use this ortho-tolyl derivative to evaluate whether the lipophilicity gain from a single methyl group translates to improved CNS exposure without exceeding the upper lipophilicity threshold associated with increased metabolic clearance and phospholipidosis risk [3].

Kinase Inhibitor Scaffold Validation and Patent Landscape Exploration

The compound provides a tangible, commercially available chemical entity for validating the kinase inhibition claims of US9353093B2 (Allergan RTK inhibitors, active through ~2034) and US20100130468 (GSK IKK2 inhibitors) [4][5]. Procurement enables experimental confirmation that the ortho-tolyl indoline-1-carboxamide embodies the Markush structural elements claimed in these patents, supporting freedom-to-operate analyses and the design of novel, patent-distinct analogs for internal drug discovery programs [4].

Building Block for Diversification of Indoline-1-Carboxamide Chemical Libraries

As a 95% purity building block with established commercial supply , this compound can serve as a key intermediate for parallel library synthesis. The indoline nitrogen (position 1) is already functionalized as the carboxamide, while the aromatic ring positions (C4–C7) remain available for further electrophilic substitution or cross-coupling reactions. This enables rapid exploration of the dihydroindole chemical space around a pre-installed ortho-tolyl carboxamide pharmacophore, accelerating hit-to-lead optimization timelines without requiring de novo scaffold synthesis .

Quote Request

Request a Quote for N-(2-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.